REACTION_CXSMILES
|
B(Br)(Br)Br.C([O:12][C:13]1[CH:14]=[C:15]([C:19]2[N:23]3[CH:24]=[C:25]([Br:28])[CH:26]=[CH:27][C:22]3=[N:21][N:20]=2)[CH:16]=[CH:17][CH:18]=1)C1C=CC=CC=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:28][C:25]1[CH:26]=[CH:27][C:22]2[N:23]([C:19]([C:15]3[CH:14]=[C:13]([OH:12])[CH:18]=[CH:17][CH:16]=3)=[N:20][N:21]=2)[CH:24]=1 |f:2.3|
|
Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
3-(3-benzyloxy-phenyl)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C1=NN=C2N1C=C(C=C2)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with DCM:MeOH 9:1 (mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue by FCC (DCM:MeOH, 1:0 to 9:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C(=NN2)C=2C=C(C=CC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |